(3-bromo-5-methyl-1H-1,2,4-triazol-1-yl)acetic acid

Übersicht

Beschreibung

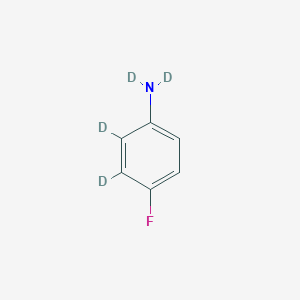

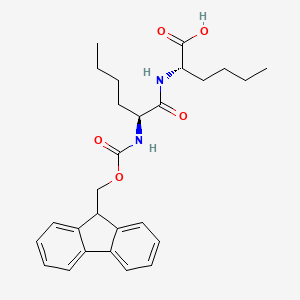

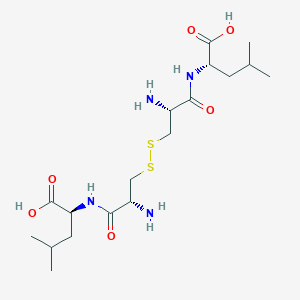

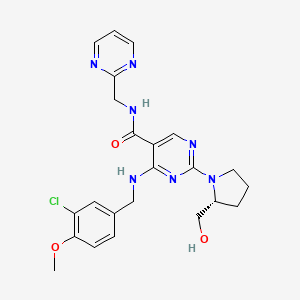

“(3-bromo-5-methyl-1H-1,2,4-triazol-1-yl)acetic acid” is a chemical compound with the CAS Number: 1674389-95-7. It has a molecular weight of 220.03 and its IUPAC name is 2-(3-bromo-5-methyl-1H-1,2,4-triazol-1-yl)acetic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H6BrN3O2/c1-3-7-5(6)8-9(3)2-4(10)11/h2H2,1H3,(H,10,11). This indicates that the compound contains carbon, hydrogen, bromine, nitrogen, and oxygen atoms .Wissenschaftliche Forschungsanwendungen

-

- 1,2,3-Triazole-based sequence-defined oligomers and polymers have been studied for their potential in creating polymers with well-defined sequences and precise chain lengths .

- These polymers are synthesized using robust and efficient chemical reactions, and the 1,2,3-triazole substructures play a crucial role due to their specific characteristics and facile accessibility .

- The applications of these 1,2,3-triazole-linked sequence-defined polymers in different areas are also being explored .

-

- Chiral 1,5-disubstituted 1,2,3-triazoles have been used as versatile tools for foldamers and peptidomimetic applications .

- These triazole amino acid monomers are easily prepared via Cu- and Ru-catalyzed click reactions, with the potential for side chain variation .

- The synthesis and structural properties of the chiral mono- or disubstituted triazole amino acids have been studied, and their capacity to form several low energy conformers may be used to effect structural diversity when the monomers are inserted into various peptide sequences .

-

Electromagnetic Spectrum Applications

- Electromagnetic waves produced by currents in wires and circuits, such as radio and TV waves, are used for carrying audio information .

- These waves are also created by many astronomical phenomena and their study has revealed much about nature on the largest scales .

- The lowest commonly encountered radio frequencies are produced by high-voltage AC power transmission lines at frequencies of 50 or 60 Hz .

-

- Amazon Luna, a cloud gaming service developed and operated by Amazon, allows customers to enjoy gaming on the go, on the couch, or anywhere else they have an internet connection .

- No lengthy downloads or updates, no need for an expensive gaming PC, complicated setup, or heavy computer processing – just pure joy of running your games on a device of your choice in high-quality .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(3-bromo-5-methyl-1,2,4-triazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2/c1-3-7-5(6)8-9(3)2-4(10)11/h2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGADHFZHQDNJTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-bromo-5-methyl-1H-1,2,4-triazol-1-yl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B1447175.png)

![N-[2-(3-Amino-4-methylphenoxy)ethyl]acetamide](/img/structure/B1447176.png)